5-Bromonicotinaldehyde (CAS 113118-81-3) is a highly versatile, bifunctional heterocyclic building block characterized by an electrophilic aldehyde group and a cross-coupling-competent bromide at the 3- and 5-positions of the pyridine ring, respectively. In industrial and pharmaceutical procurement, it is highly valued for its orthogonal reactivity, which allows for sequential C-N and C-C bond formations without the need for intermediate protecting groups. This dual functionality makes it a preferred precursor for synthesizing complex 3,5-disubstituted pyridines, heavily utilized in the development of kinase inhibitors, agrochemicals, and DNA-encoded libraries [1].
Substituting 5-bromonicotinaldehyde with close analogs severely compromises synthetic efficiency and route design. Using 5-chloronicotinaldehyde drastically reduces reactivity in standard palladium-catalyzed cross-couplings, often requiring harsh conditions or expensive proprietary ligands that can degrade the sensitive aldehyde moiety. Conversely, substituting with 3-pyridinecarboxaldehyde (nicotinaldehyde) completely eliminates the halogen handle, preventing any late-stage functionalization at the 5-position. Furthermore, attempting to use the reduced alcohol form, 5-bromopyridine-3-methanol, mandates an additional, often cryogenic, oxidation step (e.g., Swern oxidation) prior to condensation reactions. This increases solvent waste, lowers overall throughput, and introduces unnecessary yield penalties [1].
In palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions, the carbon-bromine bond in 5-bromonicotinaldehyde exhibits significantly higher oxidative addition rates compared to the carbon-chlorine bond in 5-chloronicotinaldehyde. Standard coupling of 5-bromonicotinaldehyde with arylboronic acids using basic Pd(PPh3)4 typically achieves high conversions under mild heating (e.g., 80 °C). In contrast, 5-chloronicotinaldehyde is notoriously sluggish under these baseline conditions, often yielding <50% conversion unless expensive, specialized dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) and higher temperatures are employed, which can induce side reactions at the unprotected aldehyde moiety [1].
| Evidence Dimension | Catalyst requirement and coupling efficiency |
| Target Compound Data | High yield with standard, inexpensive Pd(0) catalysts (e.g., Pd(PPh3)4) |
| Comparator Or Baseline | 5-Chloronicotinaldehyde: Requires specialized, expensive phosphine ligands and higher temperatures for comparable yields |
| Quantified Difference | Avoids the procurement of specialized ligands and prevents aldehyde degradation from harsh heating |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions |
Procuring the bromo-derivative avoids the need for expensive proprietary ligands and harsh conditions, preserving the sensitive aldehyde group during complex API synthesis.
When the synthetic goal is a 5-bromo-3-(aminomethyl)pyridine derivative, starting from 5-bromonicotinaldehyde allows for a direct, one-pot reductive amination using standard reducing agents like NaBH(OAc)3. If 5-bromopyridine-3-methanol is used as the procurement baseline, a preliminary oxidation step is strictly required. Patent literature demonstrates that converting the methanol derivative to the aldehyde requires methods such as Swern oxidation (using oxalyl chloride and DMSO at -78 °C), which not only introduces toxic reagents and cryogenic manufacturing requirements but also incurs a typical 10-20% yield penalty before the amination sequence can even begin [1].
| Evidence Dimension | Synthetic steps and process conditions |
| Target Compound Data | 1 step (direct reductive amination), ambient to mild conditions |
| Comparator Or Baseline | 5-Bromopyridine-3-methanol: 2 steps, requires cryogenic (-78 °C) Swern oxidation |
| Quantified Difference | Eliminates 1 synthetic step, avoids cryogenic cooling costs, and improves overall throughput |
| Conditions | Synthesis of substituted (5-bromopyridin-3-yl)methanamines |
Direct procurement of the aldehyde streamlines manufacturing routes, reduces hazardous reagent waste, and avoids expensive cryogenic oxidation steps in scale-up.
5-Bromonicotinaldehyde provides two distinct, orthogonally reactive sites, enabling sequential, chemoselective modifications. Literature demonstrates its utility in synthesizing kinase inhibitors, where it first undergoes reductive amination at the aldehyde (yielding 43–77%), followed by a standard Suzuki coupling at the bromide position (yielding 38–63%) to generate complex 3,5-disubstituted pyridines. Standard nicotinaldehyde entirely lacks this halogen handle, restricting the user to 3-substituted derivatives and completely preventing late-stage C-C bond formation at the 5-position [1].
| Evidence Dimension | Access to 3,5-disubstituted pyridine scaffolds |
| Target Compound Data | Enables direct sequential functionalization (amination + cross-coupling) |
| Comparator Or Baseline | Nicotinaldehyde: Cannot undergo cross-coupling at the 5-position |
| Quantified Difference | Provides a 100% functional advantage for 5-position elaboration |
| Conditions | Sequential reductive amination and Pd-catalyzed cross-coupling |
For medicinal chemistry libraries, the bromo-aldehyde scaffold is essential for exploring structure-activity relationships at two distinct vectors simultaneously, which is impossible with simple nicotinaldehyde.
5-Bromonicotinaldehyde is an optimal starting material for the synthesis of complex biaryl-substituted pyridine amines, such as DDR1/2 kinase inhibitors. Its orthogonal reactivity allows process chemists to first establish the amine linkage via reductive amination, and subsequently install the biaryl system via Suzuki coupling, streamlining the production of advanced pharmaceutical intermediates [1].
In the rapidly expanding field of DEL synthesis, 5-bromonicotinaldehyde serves as a critical bifunctional linker. It is utilized in micelle-promoted reductive amination with DNA-conjugated amines, providing a stable, DNA-compatible intermediate that can subsequently undergo on-DNA Suzuki-Miyaura cross-coupling to generate highly diverse, encoded chemical libraries [2].
The compound is highly effective in the construction of rigid, fused heterocyclic systems. Condensation of 5-bromonicotinaldehyde with aminopyridines, followed by reduction and regioselective cyclization utilizing the bromide position, provides a direct route to azaphenanthrenes and related polycyclic scaffolds used in advanced materials and specialized ligands [3].
Irritant